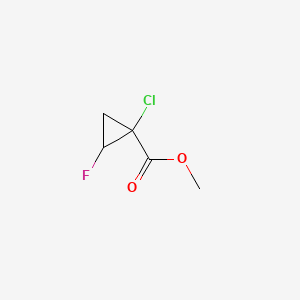
1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester
Cat. No. B6326260
Key on ui cas rn:
2301850-47-3
M. Wt: 152.55 g/mol
InChI Key: DMRXKJLVXUPZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05780669
Procedure details


To 111 g of 2-chloro-2-methoxycarbonyl-1-cyclopropanecarboxylic acid was added 200 ml of water. Further, a solution of 24.87 g of sodium hydroxide dissolved in 300 ml of water was added thereto under ice-cooling and stirring to thereby give sodium salt. To this aqueous solution was added 52.25 g of sodium fluoride. Next, 1.3 equivalents, to carboxylic acid, of 10% (v/v) fluorine gas (diluted with nitrogen: 600 ml/min) was bubbled into this solution under ice-cooling and stirring. After the completion of the bubbling, the pH value of the reaction mixture was regulated to 8 to 9 by adding a 1N aqueous solution of sodium hydroxide. Then it was extracted with two 250 ml portions of dichloromethane. The organic layer was collected and dried over sodium sulfate. After evaporating the solvent under reduced pressure, 75 g of the title compound was obtained in the form of a crude product (cis:trans=3:2). After adjusting pH value of the separated aqueous layer to 2 to 3 with hydrochloric acid, it was extracted with two 100 ml portions of dichloromethane. Thus 23.1 g of the starting compound was recovered. After distilling the crude reaction product, the total yield of the cis- and trans-compounds was 76.4% (calculated by excluding the recovered starting compound). The analytical data of the title compound are as follows.
Quantity
111 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH:3]1C(O)=O.[OH-].[Na+].[Na].[F-:15].[Na+]>O>[Cl:1][C:2]1([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH:3]1[F:15] |f:1.2,4.5,^1:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(C(C1)C(=O)O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
24.87 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
52.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under ice-cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, 1.3 equivalents, to carboxylic acid, of 10% (v/v) fluorine gas (diluted with nitrogen: 600 ml/min) was bubbled into this solution under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding a 1N aqueous solution of sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then it was extracted with two 250 ml portions of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the solvent under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(C(C1)F)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
